4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde
Overview
Description
4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a tetrahydropyran-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde typically involves the protection of the hydroxyl group of benzaldehyde using tetrahydropyran. One common method is the reaction of benzaldehyde with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . This reaction forms the tetrahydropyranyl ether, protecting the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The tetrahydropyranyl group can be substituted under acidic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), are used to remove the tetrahydropyranyl protecting group.
Major Products Formed
Oxidation: 4-(Tetrahydro-pyran-2-yloxy)-benzoic acid.
Reduction: 4-(Tetrahydro-pyran-2-yloxy)-benzyl alcohol.
Substitution: Benzaldehyde and tetrahydropyran.
Scientific Research Applications
4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring the protection of hydroxyl groups during synthesis.
Material Science: It can be used in the preparation of polymers and other materials where specific functional groups are needed.
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde largely depends on the context in which it is used. In organic synthesis, the tetrahydropyranyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The aldehyde group can participate in various reactions, such as nucleophilic additions, due to its electrophilic nature.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the tetrahydropyranyl protecting group, making it more reactive at the aldehyde site.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the tetrahydropyranyl group, making it more prone to oxidation and other reactions at the hydroxyl site.
Tetrahydropyran: Used as a protecting group in various organic synthesis reactions.
Uniqueness
4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is unique due to the presence of the tetrahydropyranyl group, which provides protection to the hydroxyl group during synthesis. This allows for selective reactions at the aldehyde site without interference from the hydroxyl group.
Properties
IUPAC Name |
4-(oxan-2-yloxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,9,12H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKABQMBXCBINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460161 | |
Record name | 4-[(Oxan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74189-56-3 | |
Record name | 4-[(Oxan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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